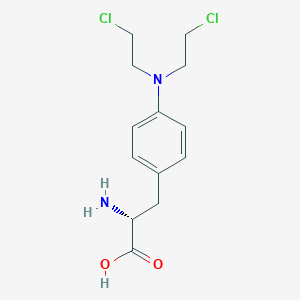

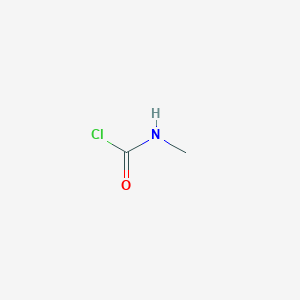

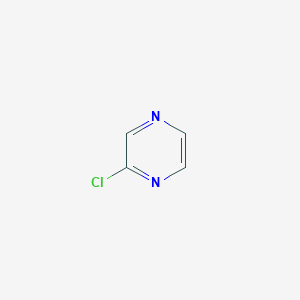

![molecular formula C8H8OS B057868 5,6-Dihidrobenzo[b]tiofeno-7(4H)-ona CAS No. 1468-84-4](/img/structure/B57868.png)

5,6-Dihidrobenzo[b]tiofeno-7(4H)-ona

Descripción general

Descripción

5,6-Dihydrobenzo[b]thiophen-7(4H)-one is a heterocyclic compound that belongs to the class of organic compounds known as benzo[b]thiophenes. It is a highly important compound in the field of organic chemistry and has been extensively studied for its various properties and applications.

Aplicaciones Científicas De Investigación

Intermedio farmacéutico

“5,6-Dihidrobenzo[b]tiofeno-7(4H)-ona” podría utilizarse potencialmente como intermedio farmacéutico . Los intermediarios farmacéuticos son compuestos químicos que son los bloques de construcción utilizados en la producción de ingredientes farmacéuticos activos.

Síntesis de la base de Schiff tridentata

El compuesto puede participar en la condensación de un derivado amino carboxialquílico de un compuesto similar (4,5,6,7-tetrahidrobenzo[b]tiofeno) con salicilaldehído. Esta reacción produce una base de Schiff potencialmente tridentata (HSAT), que puede formar una serie de complejos de cobre (II) . Estos complejos tienen diversas aplicaciones en catálisis, ciencia de materiales y química medicinal.

Formación de derivados de hidrazona

La reacción del 2-diazo-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxilato de etilo con 3-iminobutironitrilo puede dar un derivado de hidrazona . Los derivados de hidrazona se han estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.

Potenciadores alostéricos de la actividad agonista

Los benzoiltiofenos, un grupo de compuestos relacionado, son conocidos por ser potenciadores alostéricos (AE) de la actividad agonista en el receptor A1 de adenosina . Esto sugiere que “this compound” también podría tener aplicaciones potenciales en esta área.

Mecanismo De Acción

Target of Action

The primary target of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one is the Serotonin N-acetyltransferase (AANAT) . AANAT is the penultimate enzyme in melatonin biosynthesis and is responsible for the nocturnal rhythm of melatonin production in the pineal gland .

Mode of Action

5,6-Dihydrobenzo[b]thiophen-7(4H)-one interacts with AANAT, inhibiting its activity . This interaction results in a decrease in melatonin production, as AANAT is a key enzyme in this process .

Biochemical Pathways

The inhibition of AANAT by 5,6-Dihydrobenzo[b]thiophen-7(4H)-one affects the melatonin synthesis pathway . Melatonin is primarily known for its role in the control of circadian rhythms but it is also involved in a wide range of physiological or pathophysiological processes .

Pharmacokinetics

Its physical and chemical properties such as density (138g/cm3), boiling point (3334ºC at 760mmHg), and molecular weight (16722800) can provide some insights .

Result of Action

The inhibition of AANAT by 5,6-Dihydrobenzo[b]thiophen-7(4H)-one leads to a decrease in melatonin production . This could potentially affect various physiological processes that are regulated by melatonin, including sleep-wake cycles and other circadian rhythms .

Direcciones Futuras

Propiedades

IUPAC Name |

5,6-dihydro-4H-1-benzothiophen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJQJCKVMQVOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438816 | |

| Record name | 5,6-Dihydro-1-benzothiophen-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-84-4 | |

| Record name | 5,6-Dihydrobenzo[b]thiophen-7(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-1-benzothiophen-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5,6-Dihydrobenzo[b]thiophen-7(4H)-one a useful building block in organic synthesis?

A1: 5,6-Dihydrobenzo[b]thiophen-7(4H)-one is a valuable synthetic intermediate due to its versatility in constructing diverse sulfur-containing heterocycles. Studies highlight its utility in synthesizing substituted benzo[b]thiophenes [] and more complex condensed sulfur heterocyclic systems [, , , ]. This compound's reactivity stems from the presence of the ketone functionality and the adjacent methylene group, allowing for various chemical transformations.

Q2: Can you provide specific examples of how 5,6-Dihydrobenzo[b]thiophen-7(4H)-one has been used to create other heterocyclic compounds?

A2: Researchers have successfully employed 5,6-Dihydrobenzo[b]thiophen-7(4H)-one as a starting material for synthesizing several heterocyclic systems. For instance, it serves as a precursor in the formation of 4,5-dihydro-1H-thieno(g)indoles through reaction with acetylenic esters []. Additionally, it plays a key role in the synthesis of 4,5-dihydro-6H-4-methylcyclo-penta[b]-thiophen-6-one, a product achieved through its reaction with 3-chloropropionyl chloride under Friedel-Crafts conditions [].

Q3: Are there any readily available synthetic routes to produce 5,6-Dihydrobenzo[b]thiophen-7(4H)-one?

A3: Yes, efficient synthetic pathways for obtaining 5,6-Dihydrobenzo[b]thiophen-7(4H)-one have been established. One notable approach, described as "expedient" by researchers, is detailed in []. While the specifics of this method require further examination of the source material, this finding suggests that 5,6-Dihydrobenzo[b]thiophen-7(4H)-one can be readily synthesized, making it an even more appealing building block for organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

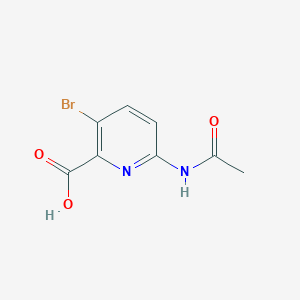

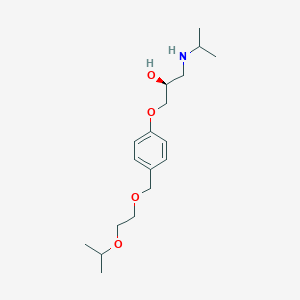

![1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-](/img/structure/B57799.png)

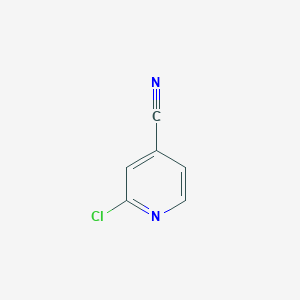

![2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B57801.png)

![6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B57803.png)